molecular formula C₄₆H₅₅NO₁₆ B1144662 O-BOC-N-Pyruvyl Docetaxel CAS No. 1021489-55-3

O-BOC-N-Pyruvyl Docetaxel

Cat. No. B1144662
M. Wt: 877.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of O-BOC-N-Pyruvyl Docetaxel involves complex chemical processes, including the introduction of the BOC (tert-butoxycarbonyl) protective group and the pyruvyl moiety into the docetaxel structure. The successful synthesis of radiolabeled [11C]docetaxel, with the 11C isotope in the BOC moiety, was achieved using a synthetic approach that started with the reaction of [11C]tert-butanol with 1,2,2,2-tetrachloroethyl chloroformate, followed by the tert-butoxycarbonylation of the free amine of docetaxel (Tilburg et al., 2004).

Scientific Research Applications

Improved Formulations and Targeting

  • Nanoformulations for Enhanced Delivery : Research has focused on developing nanoformulations of docetaxel, such as polymer-based, lipid-based, and inorganic nanoparticles, to improve water solubility, reduce systemic toxicity, and enhance tumor targeting. These nanoformulations include modifications that aim for passive or active targeting to improve the clinical application of docetaxel (Zhang & Zhang, 2013).

  • Targeted Delivery Systems : The use of targeting ligands, such as zoledronic acid, has been explored to improve the tumor localization of docetaxel-loaded nanoparticles for bone metastasis treatment. This strategy aims to provide efficient and targeted delivery of chemotherapy, potentially offering synergistic effects in treating metastatic tumors (Chaudhari et al., 2012).

Mechanisms of Action and Synergy

  • Enhancing Chemotherapy Sensitivity : Studies have explored the synergy between docetaxel and other compounds, such as the proteasome inhibitor bortezomib, to sensitize cancer cells to treatment. This combination has shown potential in downregulating anti-apoptotic proteins and enhancing the cytotoxic effects of chemotherapy, offering new avenues for treatment strategies (Cao et al., 2008).

  • Pharmacokinetic Improvements : Modifications to docetaxel, including the development of microemulsion formulations and nanoparticles, have been studied to improve its pharmacokinetics, such as enhancing bioavailability and reducing toxicity, thus potentially improving therapeutic outcomes (Rafiei & Haddadi, 2017).

New Derivatives and Therapeutic Potentials

  • Development of Novel Derivatives : Synthesis of new docetaxel derivatives incorporating different chemical modifications has been pursued to explore their potential anticancer properties. These derivatives aim to retain or enhance the anticancer activity of docetaxel while possibly reducing side effects and overcoming resistance mechanisms (Zebbiche et al., 2020).

properties

CAS RN

1021489-55-3

Product Name

O-BOC-N-Pyruvyl Docetaxel

Molecular Formula

C₄₆H₅₅NO₁₆

Molecular Weight

877.93

synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca

Origin of Product

United States

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